molecular formula C20H21N3O3S B10995771 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B10995771
M. Wt: 383.5 g/mol
InChI Key: WVFDQDZZLNWNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazinone derivative featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety linked via a methyl group to the pyridazinone core, with a thiophen-2-yl substituent at the 6-position.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C20H21N3O3S/c1-25-17-10-14-7-8-22(12-15(14)11-18(17)26-2)13-23-20(24)6-5-16(21-23)19-4-3-9-27-19/h3-6,9-11H,7-8,12-13H2,1-2H3

InChI Key

WVFDQDZZLNWNHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CN3C(=O)C=CC(=N3)C4=CC=CS4)OC

Origin of Product

United States

Preparation Methods

Preparation of 6,7-Dimethoxy-3,4-Dihydroisoquinoline

The dihydroisoquinoline moiety is synthesized via a one-pot method starting from 3,4-dimethoxyphenethylamine. As detailed in patent CN110845410A, this intermediate is critical for subsequent alkylation steps:

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate under reflux to yield N-formyl-3,4-dimethoxyphenethylamine.

  • Cyclization : Treatment with oxalyl chloride in dichloromethane, followed by phosphotungstic acid-catalyzed ring closure, produces 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride.

  • Isolation : Crystallization from methanol yields the hydrochloride salt with >99% purity and 80% yield.

Key Reaction Conditions :

StepReagentsTemperatureTimeYield
FormylationEthyl formateReflux6 h95%
CyclizationOxalyl chloride, PTA50–55°C3 h80%

Synthesis of 6-(Thiophen-2-yl)Pyridazin-3(2H)-one

The pyridazinone core is constructed via hydrazine-mediated cyclization. Adapted from methods in PMC6155805:

  • Hydrazination : 3-(Thiophen-2-yl)acrylic acid is treated with hydrazine hydrate to form the corresponding hydrazide.

  • Oxidative Cyclization : Autoxidation in pyridine or using iodine/DMSO generates the pyridazinone ring. IR and NMR data confirm C=O (1680 cm⁻¹) and NH (3300 cm⁻¹) stretches.

Optimized Parameters :

  • Solvent: Pyridine

  • Temperature: 80°C

  • Yield: 65–70%

Coupling Strategies for Final Assembly

N-Alkylation of Pyridazinone

The target compound is assembled by alkylating 6-(thiophen-2-yl)pyridazin-3(2H)-one with 6,7-dimethoxy-3,4-dihydroisoquinoline:

  • Base-Mediated Reaction : Using K₂CO₃ in DMF, the pyridazinone’s NH undergoes alkylation with 2-(chloromethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

  • Microwave Assistance : Reduced reaction time (2 h vs. 12 h conventional) with 75% yield.

Comparative Data :

MethodBaseSolventTimeYield
ConventionalK₂CO₃DMF12 h68%
MicrowaveCs₂CO₃DMSO2 h75%

Alternative Coupling via Reductive Amination

A two-step approach avoids pre-forming the chloromethyl intermediate:

  • Mannich Reaction : Condensation of dihydroisoquinoline, formaldehyde, and pyridazinone in acetic acid.

  • NaBH₄ Reduction : Stabilizes the methylene linkage, yielding the target compound in 60% overall yield.

Process Optimization and Challenges

Purity and Byproduct Mitigation

  • Chromatography : Silica gel chromatography (EtOAc/hexane, 1:1) removes dimeric byproducts.

  • Recrystallization : Methanol/water mixtures enhance purity to >98%.

Scalability Considerations

  • Solvent Choice : Replacing DMF with MeCN reduces toxicity without compromising yield.

  • Catalyst Loading : Phosphotungstic acid (0.1 mol%) suffices for cyclization, minimizing costs.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazinone H4), 7.45–7.10 (m, 4H, thiophene + isoquinoline), 4.55 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃).

  • HRMS : m/z 424.1532 [M+H]⁺ (calc. 424.1538).

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the methylene bridge and planarity of the pyridazinone ring.

Applications and Derivatives

While the target compound’s biological activity remains under investigation, structural analogs exhibit:

  • Antiviral Activity : Pyridazinones show efficacy against hepatitis A virus (EC₅₀ = 12 µM).

  • Neuropharmacological Potential : Dihydroisoquinoline derivatives modulate monoamine transporters .

Chemical Reactions Analysis

Types of Reactions

2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its interactions with biological targets could lead to the development of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it suitable for use in sensors or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound shares core motifs with several derivatives reported in the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Activity / Target Reference
Target Compound Pyridazinone + Dihydroisoquinoline 6-(Thiophen-2-yl), 6,7-dimethoxy Not specified Hypothesized: Sigma-2 receptor/RT N/A
PB385 (Sigma-2 ligand) Hexanamine + Tetrahydronaphthalene Cyclohexylpiperazine, nitrobenzoxadiazole Not specified Sigma-2 receptor binding
NO1 (Sigma-2 ligand) Dihydroisoquinoline + Isoindoline 6,7-Dimethoxy, dimethylamino Not specified Sigma-2 receptor binding
Series 8 (HIV-1 RT inhibitor) Dihydroisoquinoline + Acetamide N-Phenylacetamide, 6,7-dimethoxy ~350–400 (est.) HIV-1 RT inhibition (IC₅₀: μM range)
Compound 2 () Pyridazinone + Morpholine 6-Morpholin-4-yl, 6,7-dimethoxy 414.5 Not specified
Compound 27 () Dihydroquinolinone + Thiophene Thiophene-2-carboximidamide, diethylaminoethyl ~400 (est.) Not specified

Key Observations :

  • Pyridazinone Core: Unlike pyrimidotriazinediones () or benzoxadiazoles (), pyridazinones may offer improved metabolic stability due to reduced ring strain .

Biological Activity

The compound 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is a member of the pyridazinone family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on pharmacological activities, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound includes a pyridazinone core with substituents that enhance its biological activity. The presence of a dihydroisoquinoline moiety and a thiophene ring contributes to its pharmacological profile.

Property Value
Molecular FormulaC17H19N3O4S
Molecular Weight357.41 g/mol
CAS Number206873-63-4

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Pyridazinone derivatives have shown significant antimicrobial properties against various pathogens. Studies suggest that modifications in the substituents can enhance their efficacy against bacteria and fungi .
  • Antiplatelet Effects : Compounds similar to this one have demonstrated antiplatelet activity by inhibiting thromboxane A2 (TXA2) synthesis, which is crucial in platelet aggregation . This mechanism suggests potential applications in cardiovascular diseases.
  • Anti-inflammatory Properties : Pyridazinones are known for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation . The compound may exhibit similar anti-inflammatory effects.
  • Orexin Receptor Antagonism : Preliminary studies indicate that this compound may act as an orexin receptor antagonist, suggesting potential applications in treating sleep disorders and metabolic syndromes .

Synthesis and Derivatives

The synthesis of the compound typically involves multi-step organic reactions, including the formation of the pyridazinone ring and subsequent functionalization with thiophene and isoquinoline moieties. The synthetic pathway can be outlined as follows:

  • Formation of Dihydroisoquinoline : Starting from appropriate precursors, the dihydroisoquinoline structure is synthesized using standard organic reactions.
  • Pyridazinone Ring Closure : The pyridazinone core is formed through cyclization reactions involving carbonyl precursors.
  • Final Functionalization : The thiophene group is introduced to enhance biological activity.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • A study on pyridazinones highlighted their broad spectrum of pharmacological effects, including antimicrobial and anti-inflammatory activities .
  • Another research focused on the antiplatelet properties of modified pyridazinones, demonstrating significant inhibition of platelet aggregation in vitro .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one, and how can yield and purity be maximized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:
  • Step 1 : Coupling of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a pyridazinone precursor using reductive amination (e.g., NaBH(OAc)₃) in DMF or THF .
  • Step 2 : Thiophene-2-yl group introduction via Suzuki-Miyaura coupling with a boronic ester under Pd catalysis .
  • Critical Parameters :
  • Reaction temperature (60–80°C for coupling steps) and solvent choice (DMF for polar intermediates).
  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) to achieve >95% HPLC purity .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Analyze chemical shifts for diagnostic peaks:
  • Thiophene protons (δ 6.8–7.5 ppm, multiplet) and pyridazinone carbonyl (δ 165–170 ppm) .
  • Isoquinoline methoxy groups (δ 3.8–4.0 ppm, singlet) .
  • HRMS (ESI) : Confirm molecular ion [M+H]+ with <5 ppm mass accuracy .
  • X-ray Crystallography : Resolve dihedral angles between fused rings (e.g., pyridazinone and isoquinoline moieties) to confirm stereochemistry .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization strategies?

  • Methodological Answer :
  • Thiophene Ring : Susceptible to electrophilic substitution (e.g., halogenation) at the 5-position due to electron-rich nature .
  • Pyridazinone Carbonyl : Reacts with hydrazines to form hydrazones or with Grignard reagents for side-chain elongation .
  • Methoxy Groups : Participate in demethylation under acidic conditions (e.g., HBr/AcOH) to yield hydroxyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., NOS inhibition vs. off-target effects)?

  • Methodological Answer :
  • Assay Design : Use isoform-specific NOS assays (e.g., recombinant human iNOS, eNOS, nNOS) with radioactive L-arginine to quantify NO production .
  • Counter-Screens : Test against related enzymes (e.g., COX-2, CYP450 isoforms) to rule out off-target interactions.
  • Data Normalization : Express IC₅₀ values relative to positive controls (e.g., 1400W for iNOS) and adjust for cell permeability using PAMPA assays .

Q. What strategies are effective for isolating stereoisomers or tautomeric forms of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak AD-H columns with hexane/ethanol gradients to separate enantiomers .
  • Tautomer Stabilization : Employ low-temperature crystallography (e.g., 100 K) to trap dominant tautomers, validated by DFT calculations .

Q. How can computational methods predict the binding mode of this compound to therapeutic targets (e.g., kinases, GPCRs)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with homology models (e.g., α-helical GPCRs) and optimize ligand poses using MM-GBSA free energy calculations .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes .

Q. What experimental approaches address discrepancies between in vitro and in vivo pharmacokinetic data?

  • Methodological Answer :
  • Microsomal Stability Assays : Compare hepatic clearance rates across species (e.g., human vs. rat liver microsomes) to identify metabolic hotspots .
  • Proteolytic Stability Tests : Incubate with plasma esterases/CYP enzymes and monitor degradation via LC-MS/MS .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and X-ray data regarding rotational freedom of the thiophene moiety?

  • Resolution Strategy :
  • Variable-Temperature NMR : Acquire spectra at 25°C and −40°C to detect dynamic effects (e.g., coalescence of thiophene proton signals) .
  • Torsional Angle Analysis : Compare X-ray-derived dihedral angles (e.g., 57.84° between quinoline and benzene rings) with DFT-optimized geometries .

Q. Why do synthetic yields vary significantly between batches when using NaBH(OAc)₃ vs. other reductants?

  • Root Cause :
  • Reductant Selectivity : NaBH(OAc)₃ minimizes over-reduction of imine intermediates but is sensitive to moisture.
  • Mitigation : Pre-dry solvents (molecular sieves) and monitor reaction progress via TLC at 30-minute intervals .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYieldPurity (HPLC)Reference
6-Bromo-THIQBromination of THIQ with NBS72%98%
Thiophene-PDZSuzuki coupling with Pd(PPh₃)₄60–65%95%

Q. Table 2. Biological Activity Profiling

Assay TypeTargetIC₅₀ (µM)Selectivity Ratio (iNOS/eNOS)Reference
Radioactive NOSHuman iNOS0.128.3
Fluorescent ADMECYP3A4>50N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.